1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl-
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Overview
Description
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which is further substituted with a methoxymethoxy group and a methyl group. It is a colorless liquid and is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be synthesized through several synthetic routes. One common method involves the methylenation of catechols with disubstituted halomethanes . This reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the methylenedioxy group.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- often involves continuous flow processes. These processes utilize recyclable heterogeneous catalysts to improve efficiency and sustainability . The reaction conditions are optimized to achieve high conversion rates and selectivity for the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (CH₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzodioxole ring .
Scientific Research Applications
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing auxin-related signaling responses and promoting root growth in plants . Molecular docking studies have shown that this compound has a strong binding affinity for the TIR1 receptor, leading to its physiological effects .
Comparison with Similar Compounds
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound, which lacks the methoxymethoxy and methyl substitutions.
1,3-Benzodioxole, 5-nitro-: A derivative with a nitro group at the 5-position.
1,3-Benzodioxole-5-carboxylic acid, methyl ester: A compound with a carboxylic acid ester group at the 5-position.
The uniqueness of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
187040-02-4 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-(methoxymethoxy)-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O4/c1-7-8(12-5-11-2)3-4-9-10(7)14-6-13-9/h3-4H,5-6H2,1-2H3 |
InChI Key |
FYCNZNZCJCWVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)OCOC |
Origin of Product |
United States |
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